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molecular formula C9H8FN B1322287 5-Fluoro-3-methylindole CAS No. 392-13-2

5-Fluoro-3-methylindole

Cat. No. B1322287
M. Wt: 149.16 g/mol
InChI Key: CSDHAGJNOQIBHZ-UHFFFAOYSA-N
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Patent
US07638512B2

Procedure details

5-fluoro-3-methyl-1H-indole-2-carboxylic acid (8.49 g, 43.9 mmol) and copper metal (0.35 g, 5.5 mmol) in distilled quinoline (22 mL) was heated to reflux for 3 hours. The copper powder was filtered off and the filtrate was brought to pH 3 at 0° C. with a 6N aqueous solution of hydrochloric acid. The solution was extracted with ether (200 mL) and the organics washed with saturated sodium chloride (200 mL), dried over magnesium sulfate and concentrated in vacuo to give 5-fluoro-3-methyl-1H-indole as a brown solid. MS (ES) m/z 150.0.
Quantity
8.49 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Name
copper
Quantity
0.35 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6](C(O)=O)=[C:5]2[CH3:14]>N1C2C(=CC=CC=2)C=CC=1.[Cu]>[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[CH3:14]

Inputs

Step One
Name
Quantity
8.49 g
Type
reactant
Smiles
FC=1C=C2C(=C(NC2=CC1)C(=O)O)C
Name
Quantity
22 mL
Type
solvent
Smiles
N1=CC=CC2=CC=CC=C12
Name
copper
Quantity
0.35 g
Type
catalyst
Smiles
[Cu]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The copper powder was filtered off
CUSTOM
Type
CUSTOM
Details
was brought to pH 3 at 0° C. with a 6N aqueous solution of hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with ether (200 mL)
WASH
Type
WASH
Details
the organics washed with saturated sodium chloride (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C2C(=CNC2=CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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